molecular formula C8H4ClF3O2 B3042225 Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- CAS No. 537033-63-9

Benzeneacetic acid, 4-chloro-2,3,6-trifluoro-

Cat. No.: B3042225
CAS No.: 537033-63-9
M. Wt: 224.56 g/mol
InChI Key: OGPKNNUSIDOHPK-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- (C8H4ClF3O2), is a halogenated derivative of phenylacetic acid. Its structure features a benzene ring substituted with a chlorine atom at position 4 and fluorine atoms at positions 2, 3, and 6, with an acetic acid (–CH2COOH) side chain.

Properties

IUPAC Name

2-(4-chloro-2,3,6-trifluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-2-5(10)3(1-6(13)14)7(11)8(4)12/h2H,1H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPKNNUSIDOHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266233
Record name 4-Chloro-2,3,6-trifluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537033-63-9
Record name 4-Chloro-2,3,6-trifluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537033-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3,6-trifluorobenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- typically involves the introduction of chloro and trifluoro groups onto a benzeneacetic acid backbone. One common method involves the reaction of 4-chlorobenzeneacetic acid with trifluoromethylating agents under controlled conditions. Industrial production methods may utilize catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- undergoes various chemical reactions, including:

Scientific Research Applications

Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- involves its interaction with molecular targets through its functional groups. The chloro and trifluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of the target compound with structurally related halogenated benzeneacetic acids:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Boiling Point (°C) Melting Point (°C) pKa*
4-Chloro-2,3,6-trifluorobenzeneacetic acid Not Provided C8H4ClF3O2 232.57 4-Cl, 2,3,6-F Data Needed Data Needed ~2.5
2,3,6-Trifluorobenzeneacetic acid 114152-23-7 C8H5F3O2 190.12 2,3,6-F ~3.0
3-Chloro-2,6-difluorobenzeneacetic acid 261762-53-2 C8H5ClF2O2 206.57 3-Cl, 2,6-F ~2.8
4-Chloro-2,3-difluorobenzoic acid 150444-94-3 C7H3ClF2O2 192.55 4-Cl, 2,3-F (benzoic acid) 280.7 (predicted) ~2.1

Note: pKa values are estimated based on analogous halogenated carboxylic acids.

Key Observations:

Electron-Withdrawing Effects: The target compound’s trifluoro and chloro substituents enhance acidity (lower pKa) compared to non-chlorinated analogs like 2,3,6-trifluorobenzeneacetic acid .

Molecular Weight and Stability : Higher halogen content increases molecular weight and likely improves thermal stability but may reduce aqueous solubility due to hydrophobicity .

Biological Activity

Benzeneacetic acid, 4-chloro-2,3,6-trifluoro- is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H5ClF3O2\text{C}_9\text{H}_5\text{ClF}_3\text{O}_2

The presence of multiple trifluoromethyl groups enhances its lipophilicity and alters its pharmacokinetic profile. These properties make it a candidate for various biological applications, particularly in drug development.

The biological activity of benzeneacetic acid, 4-chloro-2,3,6-trifluoro- is attributed to its interactions with specific molecular targets. The electron-withdrawing properties of the chloro and trifluoromethyl groups enhance its reactivity and binding affinity to target biomolecules. This can modulate various biochemical pathways, leading to desired therapeutic effects.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a variety of biological activities. The following table summarizes some key findings related to benzeneacetic acid, 4-chloro-2,3,6-trifluoro- and related compounds:

Compound Biological Activity IC50 (µM) Target
Benzeneacetic acid, 4-chloro-2,3,6-trifluoro-AntiproliferativeNot specifiedVarious cancer cell lines
4-Chloro-2,3,5-trifluorobenzoic AcidIntermediate in organic synthesisNot specifiedN/A
3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic AcidDistinct biological activityNot specifiedN/A
4-ChlorobenzotrifluorideSolvent applicationsNot specifiedN/A

Structure-Activity Relationships (SAR)

Studies have shown that the introduction of electron-withdrawing groups such as chloro and trifluoromethyl can significantly influence the biological activity of aromatic compounds. For instance, modifications in the position and type of substituents can lead to variations in potency against specific targets.

One study highlighted that attaching a fluorinated benzene moiety on a carboxamide side chain improved binding affinity due to the small size of the fluorine atom facilitating accommodation within binding sites.

Case Studies

  • Antiproliferative Activity : Research has demonstrated that benzeneacetic acid derivatives exhibit varying degrees of antiproliferative activity against human cancer cell lines. For example, derivatives with specific substitutions showed IC50 values in the low micromolar range against colorectal adenocarcinoma cell lines .
  • Mechanistic Insights : In vitro studies revealed that certain derivatives engage with key binding residues in PI3Kα pathways, indicating potential for therapeutic applications in cancer treatment .
  • Pharmacokinetic Studies : The lipophilicity imparted by trifluoromethyl groups has been shown to enhance cellular uptake and bioavailability in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneacetic acid, 4-chloro-2,3,6-trifluoro-
Reactant of Route 2
Benzeneacetic acid, 4-chloro-2,3,6-trifluoro-

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